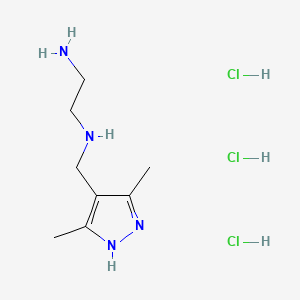
N1-((3,5-二甲基-1H-吡唑-4-基)甲基)乙烷-1,2-二胺三盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride is a chemical compound with the molecular formula C8H17ClN4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
科学研究应用
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its trihydrochloride form .
化学反应分析
Types of Reactions
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce amine derivatives .
作用机制
The mechanism of action of N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine
- N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine dihydrochloride
Uniqueness
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride is unique due to its trihydrochloride form, which may confer specific solubility and stability properties. This makes it particularly suitable for certain applications where these properties are advantageous .
生物活性
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride is a synthetic compound with the molecular formula C8H19Cl3N4 and a molecular weight of approximately 277.6 g/mol. This compound features a pyrazole moiety linked to an ethane-1,2-diamine backbone, and its trihydrochloride salt form enhances solubility and stability in aqueous solutions, making it suitable for various applications in medicinal chemistry and pharmacology.
Biological Activity
Research indicates that compounds similar to N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine exhibit a variety of biological activities. These include:
- Antiproliferative Effects : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by modulating autophagy and inhibiting mTORC1 pathways .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines. One such study found that certain derivatives induced apoptosis in glioma cells, suggesting potential therapeutic applications in oncology .
The biological activity of N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride may be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation, thereby hindering tumor growth.
- Modulation of Signaling Pathways : By affecting pathways such as mTORC1 and autophagy mechanisms, this compound could alter cellular responses to stress and nutrient availability .
Comparative Biological Activity
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| N1-(Benzyl)-3,5-dimethylpyrazol-4-yl)benzamides | Antiproliferative | <0.5 | MIA PaCa-2 Cells |
| N1-(Aryl)-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime | Cytotoxic | 5.13 | C6 Glioma Cells |
| N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride | Anticancer potential (under investigation) | TBD | TBD |
Case Study 1: Antiproliferative Activity
In a study focusing on the antiproliferative effects of pyrazole derivatives on MIA PaCa-2 pancreatic cancer cells, it was found that certain compounds significantly reduced cell viability and induced autophagy. These findings suggest that N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride could potentially exhibit similar effects due to structural similarities .
Case Study 2: Cytotoxic Effects on Glioma Cells
A derivative structurally related to N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine was tested for cytotoxicity against C6 glioma cells. The results indicated that it induced significant apoptosis and disrupted the cell cycle. This raises the possibility that N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride may have similar anticancer properties .
属性
IUPAC Name |
N'-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.3ClH/c1-6-8(5-10-4-3-9)7(2)12-11-6;;;/h10H,3-5,9H2,1-2H3,(H,11,12);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIGEALBBHCFLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNCCN.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














